molecular formula C21H21ClN6O B2747747 N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-07-1

N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2747747
CAS RN: 878063-07-1
M. Wt: 408.89
InChI Key: VRIGXQUOAXHRPS-UHFFFAOYSA-N
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Description

N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Receptor Interaction

Pyrazolo[3,4-d]pyrimidines are known for their significant biological activities, particularly their affinity for adenosine receptors. Harden et al. (1991) synthesized a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which exhibited A1 adenosine receptor affinity. This research underlines the potential of pyrazolo[3,4-d]pyrimidine derivatives in modulating receptor activities, which could have implications for developing therapeutic agents targeting neurological disorders, such as Parkinson's disease (Harden, F., Quinn, R., Scammells, P., 1991).

Antiviral and Antiretroviral Properties

Compounds with a pyrimidine core, including pyrazolo[3,4-d]pyrimidines, have also been explored for their antiviral and antiretroviral properties. Hocková et al. (2003) discussed 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which displayed significant inhibitory activity against retroviruses in cell culture. This suggests that derivatives of pyrazolo[3,4-d]pyrimidine could be potent antiviral agents, offering a pathway for the development of new treatments against viral infections (Hocková, D., Holý, A., Masojídková, M., et al., 2003).

Material Science Applications

Beyond biological activity, pyrazolo[3,4-d]pyrimidine derivatives have also found applications in material science. Yang and Lin (1994) explored the synthesis and properties of aromatic polyamides and polyimides based on related chemical structures. These materials exhibited high thermal stability and solubility in various organic solvents, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives in creating new materials for industrial applications (Yang, Chin‐Ping, Lin, Jiun-Hung, 1994).

properties

IUPAC Name

4-N-(3-chloro-4-methoxyphenyl)-6-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O/c1-12-5-6-14(9-13(12)2)25-21-26-19(16-11-23-28(3)20(16)27-21)24-15-7-8-18(29-4)17(22)10-15/h5-11H,1-4H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIGXQUOAXHRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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